

Spectroscopic Data of Acetyl Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetyl azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **acetyl azide** ($C_2H_3N_3O$), a reactive intermediate of significant interest in organic synthesis. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and purity assessment of **acetyl azide** in various research and development applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For **acetyl azide**, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the azide functional group.

Table 1: Infrared (IR) Spectroscopic Data for **Acetyl Azide**

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity
N ₃	Asymmetric Stretch	~2140	Strong
C=O	Stretch	~1700	Strong
C-H (methyl)	Stretch	~2950-3000	Medium
C-H (methyl)	Bend	~1370 & ~1450	Medium

Note: The exact peak positions can vary slightly depending on the solvent and the physical state of the sample.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of **acetyl azide**.

Materials:

- **Acetyl azide** (synthesized in situ or as a solution)
- Anhydrous solvent (e.g., acetone, THF, toluene)[1]
- Fourier-Transform Infrared (FTIR) spectrometer
- Appropriate IR cell (e.g., NaCl or KBr plates for a liquid film, or a solution cell)

Procedure:

- Sample Preparation:
 - For in situ analysis: If **acetyl azide** is generated in a reaction mixture, a small aliquot of the solution can be directly used.[1]
 - For an isolated sample (handle with extreme caution due to potential instability): Prepare a dilute solution of **acetyl azide** in an anhydrous, IR-transparent solvent.
- Instrument Setup:

- Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
- Record a background spectrum of the pure solvent or the empty IR cell.
- Data Acquisition:
 - Introduce the sample into the IR cell.
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands for the azide ($\sim 2140 \text{ cm}^{-1}$) and carbonyl ($\sim 1700 \text{ cm}^{-1}$) functional groups to confirm the presence of **acetyl azide**.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (^1H) and carbon (^{13}C), within a molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **acetyl azide** is expected to be simple, showing a single resonance for the methyl protons.

Table 2: ^1H NMR Spectroscopic Data for **Acetyl Azide**

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
CH_3	~ 2.2	Singlet	3H

Note: The chemical shift is referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm. The exact chemical shift can be influenced by the solvent.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **acetyl azide** will show two distinct signals corresponding to the methyl carbon and the carbonyl carbon.

Table 3: ^{13}C NMR Spectroscopic Data for **Acetyl Azide**

Carbon	Chemical Shift (δ) ppm
CH_3	~20-30
C=O	~170

Note: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the solvent signal. The exact chemical shifts can vary with the solvent used.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra of **acetyl azide**.

Materials:

- **Acetyl azide** solution
- Deuterated NMR solvent (e.g., CDCl_3 , Acetone- d_6)
- NMR spectrometer
- NMR tubes

Procedure:

- Sample Preparation:
 - Prepare a solution of **acetyl azide** in a deuterated solvent in an NMR tube. The concentration should be appropriate for the spectrometer's sensitivity.
 - Add a small amount of an internal standard (e.g., TMS) if required.

- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Data Processing and Analysis:
 - Process the raw data (Fourier transform, phase correction, and baseline correction).
 - Reference the spectra to the internal standard or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Assign the peaks in both spectra to the corresponding nuclei in the **acetyl azide** molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

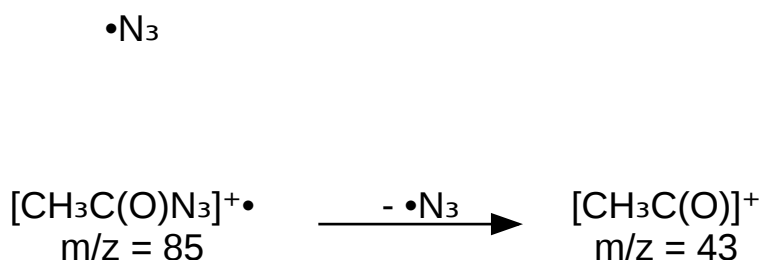
Table 4: Mass Spectrometry Data for **Acetyl Azide**

Ion	m/z (mass-to-charge ratio)	Relative Abundance
$[\text{CH}_3\text{CON}_3]^+\bullet$ (Molecular Ion)	85.03	Varies (can be low)
$[\text{CH}_3\text{CO}]^+$	43.02	High
$[\text{N}_3]^+$ or $[\text{CHN}_2]^+$	42.01	Moderate

Note: The relative abundances of the fragments can vary depending on the ionization method and energy.

Fragmentation Pathway

The primary fragmentation pathway for **acetyl azide** under electron ionization (EI) involves the loss of the azide radical to form the stable acetyl cation.



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Caption: Primary fragmentation of **acetyl azide** in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of **acetyl azide**.

Materials:

- **Acetyl azide** solution
- Volatile, anhydrous solvent (e.g., diethyl ether, acetone)
- Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

- Sample Introduction:
 - GC-MS: If the sample is sufficiently volatile and thermally stable for a short period, inject a dilute solution into the GC. The **acetyl azide** will be separated from the solvent and other

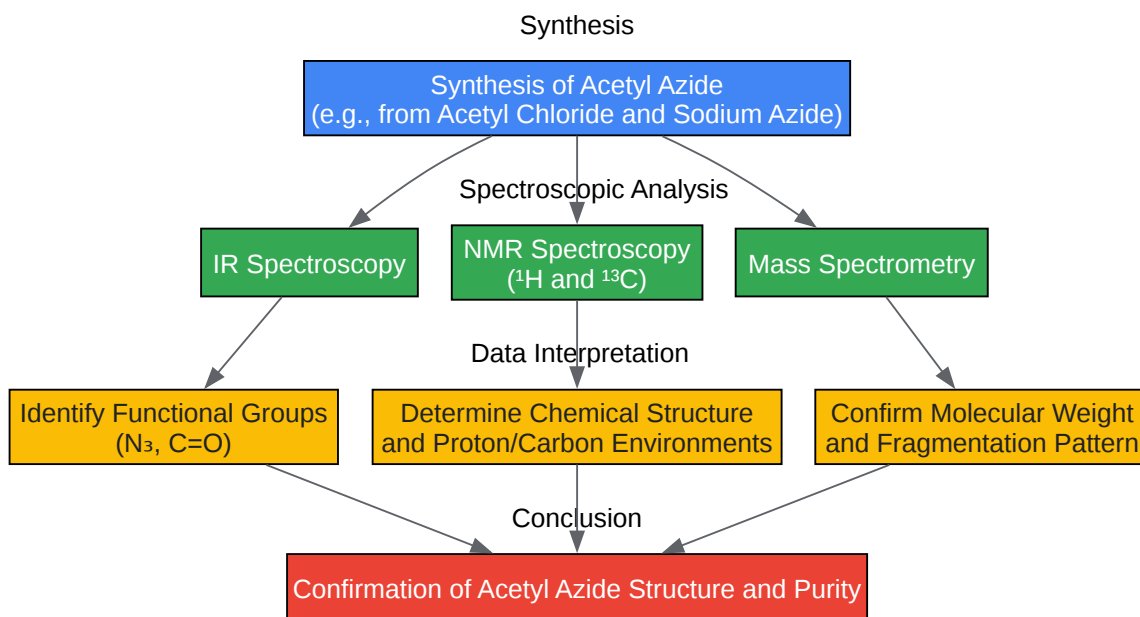
components before entering the mass spectrometer.

- Direct Insertion Probe: For less volatile or more sensitive samples, a small amount of the sample can be placed on the probe, which is then inserted directly into the ion source.
- Ionization:
 - Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
 - The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis:
 - Identify the molecular ion peak corresponding to the molecular weight of **acetyl azide** (85.07 g/mol).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, such as the acetyl cation (m/z 43).

Synthesis and Analysis Workflow

The overall process of synthesizing and spectroscopically characterizing **acetyl azide** can be visualized as a logical workflow.

Workflow for Synthesis and Spectroscopic Analysis of Acetyl Azide



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Caption: Workflow for the synthesis and spectroscopic analysis of **acetyl azide**.

This guide provides a foundational understanding of the key spectroscopic data for **acetyl azide**. Researchers should always handle this and other azide compounds with extreme caution due to their potential instability and explosive nature. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

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References

- 1. benchchem.com [benchchem.com]
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